molecular formula C6H8N2 B7801623 2-Methylglutaronitrile CAS No. 28906-50-5

2-Methylglutaronitrile

Cat. No.: B7801623
CAS No.: 28906-50-5
M. Wt: 108.14 g/mol
InChI Key: FPPLREPCQJZDAQ-UHFFFAOYSA-N
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Description

2-Methylglutaronitrile (CAS 4553-62-2) is a high-value dinitrile compound widely utilized as a critical intermediate in chemical synthesis and pharmaceutical research. This compound is a prominent byproduct from the large-scale production of adiponitrile, a key nylon precursor . Its primary research and industrial value lies in its role as a versatile building block. It is a key starting material in the synthesis of 3-methylpyridine (β-picoline) , which is a fundamental precursor for the production of nicotinamide (a form of Vitamin B3) . Furthermore, this compound can be catalytically hydrogenated to produce 2-methylpentane-1,5-diamine (Dytek® A) , a valuable monomer used in the synthesis of specialized polyamides, adhesives, and as an epoxy resin curing agent . Recent innovations have also established its conversion into environmentally friendly green solvents , such as dimethyl-2-methylglutarate (Rhodiasolv® IRIS) and related ester-amides (Rhodiasolv® Polarclean), which serve as substitutes for traditional, more hazardous solvents like N-methylpyrrolidone (NMP) and dichloromethane . The mechanism of action for this compound is rooted in the reactivity of its two nitrile groups. These functional groups can undergo various chemical transformations, including hydrolysis to dicarboxylic acids , hydrogenation to diamines , and cyclization to lactams or heterocyclic compounds like 3-cyanopyridine . This reactivity makes it an indispensable scaffold for constructing complex molecules. The growing demand for this chemical is propelled by the expanding pharmaceutical industry and the shift towards sustainable chemistry, with its market characterized by a focus on high-purity grades (≥98% and ≥99%) to meet stringent application requirements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentanedinitrile
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InChI

InChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3
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InChI Key

FPPLREPCQJZDAQ-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC#N)C#N
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Molecular Formula

C6H8N2
Record name D,L-2-METHYLGLUTARONITRILE
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DSSTOX Substance ID

DTXSID4025612
Record name 2-Methylpentanedinitrile
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Molecular Weight

108.14 g/mol
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Physical Description

D,l-2-methylglutaronitrile is an amber liquid. (NTP, 1992), Liquid, A colorless, odorless liquid; [ChemIDplus] Amber liquid; [CAMEO] Deep brown clear liquid; [MSDSonline]
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Record name Pentanedinitrile, 2-methyl-
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Boiling Point

257 to 266 °F at 10 mmHg (NTP, 1992)
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Flash Point

259 °F (NTP, 1992), 98 °C
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Solubility

10 to 50 mg/mL at 70.7 °F (NTP, 1992)
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Density

0.95 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.0051 [mmHg], 0.0051 mm Hg at 25 °C
Record name 2-Methylpentanedinitrile
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Color/Form

Liquid at ambient temperatures.

CAS No.

4553-62-2, 28906-50-5
Record name D,L-2-METHYLGLUTARONITRILE
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Synthesis and Manufacturing Methodologies of 2 Methylglutaronitrile

Industrial Production Routes of 2-Methylglutaronitrile (B1199711)

The manufacturing of this compound (MGN) is intrinsically linked to the large-scale industrial production of adiponitrile (B1665535) (ADN), a key precursor for nylon 6,6. sigmaaldrich.comtaylorandfrancis.com Primarily, this compound arises as a significant by-product in processes where adiponitrile is the target molecule. sigmaaldrich.com

This compound is a common aliphatic dinitrile formed during the synthesis of adiponitrile. sigmaaldrich.com In the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203), the reaction pathways can lead to the formation of both the desired linear dinitrile (adiponitrile) and branched dinitriles, with this compound being a primary branched isomer. google.comchempedia.info The formation of MGN can occur when 2-methyl-3-butenenitrile (B95465) (2M3BN), an intermediate in the process, undergoes a subsequent hydrocyanation reaction. google.com The presence of this compound necessitates additional purification steps to isolate high-purity adiponitrile. google.com

The predominant industrial method for adiponitrile production has historically been the DuPont process, which involves the nickel-catalyzed hydrocyanation of 1,3-butadiene. taylorandfrancis.comresearchgate.net This process is executed in a tandem sequence that includes three main stages:

First Hydrocyanation : Hydrogen cyanide (HCN) is added to 1,3-butadiene, yielding a mixture of pentenenitriles, primarily the linear 3-pentenenitrile (B94367) (3PN) and the branched isomer 2-methyl-3-butenenitrile (2M3BN). mdpi.comuu.nl

Isomerization : The undesired branched 2M3BN is isomerized to the more valuable linear 3PN. mdpi.comuu.nl

Second Hydrocyanation : A second molecule of HCN is added to the pentenenitrile mixture to produce adiponitrile. mdpi.comuu.nl

To overcome the limitations of the traditional multi-step approach, research has focused on developing a more efficient one-step double hydrocyanation of 1,3-butadiene. researchgate.netnih.gov This advanced method aims to directly convert 1,3-butadiene into dinitriles in a single process, offering the potential for higher efficiency and selectivity. A key feature of this approach is the ability to divergently synthesize either the linear adiponitrile or the branched this compound with high regioselectivity by tuning the catalyst system. researchgate.netnih.gov

The one-step process relies on a nickel-catalyzed regiodivergent hydrocyanation. researchgate.netnih.gov In this context, "regiodivergent" means that the same starting material (1,3-butadiene) can be selectively converted to either of two different constitutional isomers (adiponitrile or this compound) by carefully selecting the catalytic components, particularly the ligands. nih.gov The selectivity of the entire process is determined during the first hydrocyanation step, which produces either a linear or a branched alkenyl nitrile intermediate that then proceeds to the final product. nih.govresearchgate.net

The key to controlling the regioselectivity in the one-step double hydrocyanation is the use of specific bidentate phosphite (B83602) ligands. nih.govresearchgate.net These ligands coordinate to the nickel catalyst center and play a crucial role in dictating the reaction's outcome. The success of this catalyst-controlled regioselectivity is attributed to the highly tunable nature of the ligands' binding pockets, which create a geometrically defined space around the nickel atom. nih.govresearchgate.net

By fine-tuning the ligand's structure, including factors like the bite angle, it is possible to direct the hydrocyanation reaction towards either the linear or the branched product pathway. mdpi.comacs.org The replacement of older monodentate ligands with sophisticated bidentate ligands has been a significant advancement, leading to catalysts that are superior in both activity and efficiency in controlling the product distribution. uu.nlrsc.org

Ligand TypeTypical Selectivity OutcomeKey Structural Feature
Monodentate PhosphitesMixture of linear and branched products (e.g., ~70% linear) mdpi.comuu.nlSingle point of attachment to the metal center.
Bidentate Phosphites/PhosphinesHigh selectivity for either linear or branched products (>90%) researchgate.netacs.orgTwo phosphorus donor atoms creating a chelate ring; tunable bite angle and pocket geometry. nih.govresearchgate.net

Understanding the complex reaction mechanism of nickel-catalyzed hydrocyanation is essential for optimizing the process. Isotope labeling is a powerful technique used for this purpose. ias.ac.in In this method, an atom in a reactant molecule, such as hydrogen in HCN or a carbon atom in butadiene, is replaced with one of its heavier, non-radioactive isotopes (e.g., deuterium (B1214612) for hydrogen, or carbon-13 for carbon). ias.ac.innih.gov

The reaction is then carried out, and the position of the isotopic label in the products and intermediates is determined using analytical techniques like mass spectrometry or NMR spectroscopy. ias.ac.in By tracing the path of the labeled atom, researchers can gain definitive insights into bond-forming and bond-breaking steps, the nature of reaction intermediates, and the sequence of the catalytic cycle. ias.ac.inresearchgate.net This knowledge is critical for rationally designing more efficient and selective catalysts and for fine-tuning reaction conditions to favor the formation of a specific product like this compound or adiponitrile.

One-Step Double Hydrocyanation of 1,3-Butadiene

Density Functional Theory (DFT) in Rationalizing Regioselectivity

Density Functional Theory (DFT) serves as a powerful computational tool to provide deep mechanistic insights into chemical reactions, including those for nitrile synthesis. mdpi.comosti.gov By calculating the energetic profiles of possible reaction pathways, DFT allows chemists to rationalize and predict the regioselectivity of a reaction, such as the preferential formation of a branched isomer like this compound over a linear one. rsc.orgresearchgate.net This theoretical approach is crucial in understanding the complex interplay of electronic and steric factors that govern the formation of specific products. researchgate.net

DFT calculations are employed to model the transition states of a reaction, which are the highest energy points along a reaction coordinate. osti.gov The relative energies of these transition states for different pathways determine the kinetic product distribution. A lower energy barrier for one pathway indicates that it will proceed faster, leading to the major product. For instance, in hydrocyanation reactions, DFT can elucidate why a catalyst might favor the addition of a cyanide group to a specific carbon atom, leading to either a Markovnikov or anti-Markovnikov product. nih.gov

Key aspects analyzed through DFT to understand regioselectivity include:

Transition State Geometries and Energies: The three-dimensional arrangement of atoms in the transition state reveals steric hindrances and optimal orbital overlaps. The calculated activation energy (the difference in energy between reactants and the transition state) provides a quantitative measure of the reaction rate for a specific pathway. mdpi.comrsc.org

Distortion-Interaction Model: This model, often used in conjunction with DFT, deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted molecules. This analysis can reveal whether selectivity is controlled by steric strain or favorable electronic interactions. researchgate.net

In the context of nitrile synthesis, DFT studies have successfully rationalized the high regioselectivity observed in various catalytic systems, such as the nickel-catalyzed hydrocyanation of butadiene. mdpi.comresearchgate.net These computational models help in the logical design of more efficient and selective catalysts for synthesizing target molecules like this compound. sciforum.net

Laboratory-Scale Synthetic Approaches

While industrial production is significant, laboratory-scale syntheses of this compound are vital for research, process optimization, and the exploration of novel chemical transformations. These approaches often prioritize precision, versatility, and the ability to incorporate green chemistry principles.

Hydrodimerization of Acrylonitrile (B1666552)

The hydrodimerization of acrylonitrile is a primary method for producing dinitriles. While the linear product, adiponitrile (ADN), is often the main industrial target for the production of nylon 66, the reaction can be directed to yield this compound (MGN) and another byproduct, propionitrile (B127096) (PN). oup.comresearchgate.netmdpi.com This electrochemical reaction involves the tail-to-tail dimerization of two acrylonitrile molecules to form ADN, but head-to-tail dimerization can also occur, leading to branched products. wikipedia.org

The process typically occurs in an electrochemical reactor where acrylonitrile, often in an emulsion with an aqueous electrolyte, is reduced at a cathode. researchgate.net The selectivity of the reaction towards linear versus branched products is highly dependent on the reaction conditions.

Table 1: Products of Acrylonitrile Hydrodimerization

Product Name Chemical Structure Dimerization Type
Adiponitrile (ADN) NC-(CH₂)₄-CN Tail-to-Tail
This compound (MGN) NC-CH(CH₃)-CH₂-CH₂-CN Head-to-Tail

Factors influencing the product ratio include the choice of catalyst, electrolyte composition, electrode material, and temperature. oup.comgoogle.com For example, certain iron or cobalt carbonyl catalyst systems have been shown to produce mixtures of adiponitrile and this compound. oup.com

Alternative Synthetic Routes to Target Compounds

Beyond the direct dimerization of acrylonitrile, other synthetic strategies have been developed to produce this compound. One notable alternative route is the hydrogenation of 2-methyleneglutaronitrile (B75433). wikipedia.org

In this method, the carbon-carbon double bond in 2-methyleneglutaronitrile is selectively reduced, while leaving the two nitrile groups intact. This transformation is typically achieved using catalytic hydrogenation.

Reaction: 2-Methylene glutaronitrile (B146979) + H₂ → this compound

Catalyst: A common catalyst for this reaction is palladium on carbon (Pd/C). wikipedia.org

Yield: This process can be highly efficient, achieving virtually quantitative yields of this compound. wikipedia.org

This route is particularly useful as 2-methyleneglutaronitrile is itself an important intermediate that can be synthesized via the dimerization of acrylonitrile under specific catalytic conditions, for instance, using tricyclohexylphosphine (B42057). wikipedia.orggoogle.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. unibo.itorganic-synthesis.com These principles are being actively applied to the synthesis of this compound to create more environmentally benign and efficient processes. Key strategies include the use of solvent-free conditions and catalytic amounts of reagents. nih.gov

Performing reactions without a solvent offers significant environmental benefits, as it eliminates solvent waste, which is a major contributor to pollution from the chemical industry. rsc.org Solvent-free reactions can also lead to higher reaction rates, increased productivity, and simpler purification procedures. mdpi.com

In the context of nitrile synthesis, methods have been developed that proceed under solvent-free or neat conditions. For the dimerization of acrylonitrile to produce its derivatives, reactions can be catalyzed by agents like tricyclohexylphosphine either with or without a solvent. google.com Microwave-assisted organic synthesis is another technique that often allows for solvent-free conditions, leading to rapid and efficient chemical transformations. mdpi.com

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis

Feature Conventional Synthesis Solvent-Free Synthesis
Environmental Impact High (solvent waste) Low (minimal waste)
Process Complexity Higher (solvent handling/removal) Lower (simpler setup)
Energy Consumption Often higher (heating/distilling solvent) Often lower (direct energy transfer)

| Worker Safety | Higher risk (exposure to volatile solvents) | Lower risk |

The synthesis of this compound precursors can be achieved through base-catalyzed reactions. For example, the condensation reaction between acetaldehyde (B116499) and cyanoacetamide to form an intermediate can be catalyzed by a small amount of a base like piperidine. orgsyn.org This approach avoids the use of large quantities of strong bases, which would generate significant salt waste after neutralization. The application of mild bases in catalytic quantities represents a greener and more efficient synthetic strategy. sciforum.net

Atom Economy and E-Factor Analysis

In the evaluation of chemical manufacturing processes from a green chemistry perspective, Atom Economy and the Environmental Factor (E-Factor) are critical metrics. nih.govsheldon.nl Atom economy measures the efficiency of a reaction in converting reactant atoms into the desired product, while the E-Factor quantifies the amount of waste generated relative to the product. wordpress.comlibretexts.org An analysis of this compound (MGN) synthesis is unique in that it is not typically produced as a target molecule but is a significant byproduct in the large-scale industrial synthesis of Adiponitrile (ADN). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Therefore, the atom economy and E-Factor are best analyzed within the context of the primary ADN production methods.

The two dominant industrial routes to Adiponitrile that coproduce this compound are the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile. researchgate.net

Key Green Chemistry Metrics

The principles of Atom Economy and E-Factor provide a framework for assessing the environmental performance of these synthesis routes.

MetricDefinitionFormulaIdeal Value
Atom Economy (AE) The measure of the proportion of reactant atoms that are incorporated into the desired product. nih.gov% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100100%
E-Factor The mass ratio of waste generated to the mass of the desired product. It includes byproducts, solvent losses, and reagent waste. sheldon.nlE-Factor = Total Mass of Waste / Mass of Product0

Analysis of Adiponitrile Synthesis Routes

The efficiency of the main industrial processes for Adiponitrile is directly impacted by the formation of byproducts like this compound.

Hydrocyanation of Butadiene

C₄H₆ (Butadiene) + 2 HCN (Hydrogen Cyanide) → C₆H₈N₂ (Adiponitrile)

Theoretically, this reaction has a 100% atom economy as all atoms from the reactants are incorporated into the chemical formula of the final product. scranton.edu However, in practice, the reaction is not perfectly selective. Side reactions lead to the formation of various byproducts, with this compound being a notable one, alongside others such as 2-pentenenitrile (B77955) and C₉ nitriles. googleapis.com

Atom Economy: The formation of this compound and other isomers represents a loss of atoms that were intended for the main product, Adiponitrile. This diversion of reactants to an undesired product inherently reduces the effective atom economy of the process to below 100%.

E-Factor: The E-Factor for this process is greater than zero. The waste stream consists primarily of these organic nitrile byproducts, including this compound, which must be separated from the main product. Additional waste is generated from catalyst separation and solvent losses. For the bulk chemical sector, E-Factors are typically in the range of <1 to 5, and the hydrocyanation process falls within this industrial segment. sheldon.nl

Electrochemical Hydrodimerization of Acrylonitrile

In this method, two molecules of acrylonitrile are coupled to form Adiponitrile. wikipedia.org

2 C₃H₃N (Acrylonitrile) + 2H⁺ + 2e⁻ → C₆H₈N₂ (Adiponitrile)

This process is also known to produce a significant amount of byproducts. researchgate.net The major products besides Adiponitrile include Propionitrile (PN), 1,3,6-tricyanohexane (a trimer), and this compound (MGN). researchgate.net

E-Factor: The waste generated in this process is composed of the aforementioned byproducts. The separation of Adiponitrile from this compound and other compounds is a crucial and energy-intensive step that contributes to the process's environmental footprint. The combined mass of these separated byproducts directly contributes to the E-Factor.

Summary of Green Metrics Analysis

Synthesis Route (for Adiponitrile)Overall ReactionRole of this compoundTheoretical Atom Economy (for ADN)Practical Considerations for AE and E-Factor
Hydrocyanation of Butadiene C₄H₆ + 2 HCN → C₆H₈N₂Byproduct100%AE < 100% : Reduced by formation of MGN and other isomers. googleapis.comE-Factor > 0 : Waste stream consists of MGN and other byproducts, plus process losses.
Electrochemical Hydrodimerization of Acrylonitrile 2 C₃H₃N + 2H⁺ + 2e⁻ → C₆H₈N₂Major Byproduct< 100% (due to H⁺ source)AE < 100% : Significantly lowered by the co-production of MGN, Propionitrile, and trimers. researchgate.netE-Factor > 0 : Waste is primarily composed of the organic byproducts requiring separation.

Chemical Reactivity and Transformation Studies of 2 Methylglutaronitrile

Hydrogenation Reactions of 2-Methylglutaronitrile (B1199711)

The catalytic hydrogenation of this compound is a versatile process that can yield linear diamines or cyclized products. The reaction typically involves the reduction of the nitrile (-C≡N) groups to primary amine (-CH₂NH₂) groups. Subsequent intramolecular reactions can lead to the formation of heterocyclic compounds.

Formation of 2-Methylpentanediamine

The direct hydrogenation of both nitrile groups in this compound leads to the formation of 2-methyl-1,5-pentanediamine. This linear diamine is a valuable monomer for the production of specialty polyamides and can be a precursor for diisocyanates used in polyurethane manufacturing. taylorfrancis.comgoogleapis.com

The selective production of 2-methylpentanediamine is often achieved through liquid-phase hydrogenation. google.com Raney nickel is a commonly employed catalyst for this transformation due to its high activity and selectivity under specific conditions. taylorfrancis.comgoogle.com The reaction is typically conducted in a basic medium, which is initially free of ammonia (B1221849), at temperatures ranging from 40 to 150°C and total pressures below 40 bars. google.com To maximize the yield of the diamine and suppress the formation of cyclic byproducts, it is crucial to maintain a low concentration of this compound in the reaction medium. googleapis.comgoogle.com The reaction product itself, 2-methylpentanediamine, can be used as a solvent for the reaction. taylorfrancis.com

In some processes, a multi-stage hydrogenation approach is used. An initial stage at a lower temperature (e.g., 20-50°C) converts an unsaturated precursor like α-methylene glutaronitrile (B146979) to this compound, which is then hydrogenated to 2-methyl-1,5-diaminopentane in a second stage at a higher temperature (120-140°C) and pressure. google.com

Table 1: Conditions for Hydrogenation of this compound to 2-Methylpentanediamine
CatalystPhaseTemperature (°C)PressureMediumSelectivity/Yield
Raney NickelLiquid40-150< 40 barInitially non-ammoniacal, basicHigh selectivity for 2-methylpentanediamine google.com
Raney CobaltLiquid100300 atmAbsolute alcohol, anhydrous ammonia80% yield of 2-methylpentanediamine google.com
CobaltLiquid110400 atmLiquid ammonia90.9% 2-methylpentanediamine in product mixture google.com

Production of 3-Methylpiperidine (B147322)

During the hydrogenation of this compound, intramolecular cyclization can occur, leading to the formation of 3-methylpiperidine. This heterocyclic amine is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. taylorfrancis.com

The formation of 3-methylpiperidine is often observed as a co-product alongside 2-methylpentanediamine, particularly when using nickel-based catalysts. google.com The reaction medium plays a critical role in directing the selectivity. For instance, hydrogenating this compound in an ethanolic medium containing sodium hydroxide (B78521) over a nickel catalyst can yield a mixture where 3-methylpiperidine is a significant component, though selectivity for 2-methylpentanediamine can be low under these conditions (e.g., 29.4%). google.com In contrast, using a Raney cobalt catalyst in the presence of anhydrous ammonia can produce a mixture containing 80% 2-methylpentanediamine and 18% 3-methylpiperidine. google.com The addition of dry ammonia to the reaction medium generally favors the formation of a mixture of the linear diamine and the cyclic amine. taylorfrancis.com This mixture can then be further processed to produce other valuable chemicals. taylorfrancis.com

Synthesis of Beta-Picoline (3-Methylpyridine)

One of the most significant transformations of this compound is its conversion to beta-picoline (3-methylpyridine). nih.gov Beta-picoline is a key precursor for the synthesis of nicotinic acid (Vitamin B3) and various insecticides. nih.govgoogle.com This process involves a dehydrocyclization reaction, which is typically carried out in the vapor phase at elevated temperatures over a heterogeneous catalyst. google.comgoogle.com The reaction proceeds through the initial hydrogenation of the nitrile groups followed by intramolecular cyclization and subsequent dehydrogenation to form the aromatic pyridine (B92270) ring. taylorfrancis.com The direct mixture of products from the initial hydrogenation, containing both 2-methylpentanediamine and 3-methylpiperidine, can serve as the feedstock for this dehydrogenation step. taylorfrancis.comgoogle.com

The one-stage vapor phase hydrogenation and cyclization of this compound to beta-picoline is effectively catalyzed by supported noble metals. ethz.ch Palladium (Pd) and Platinum (Pt) are particularly active catalysts for this reaction, typically supported on inorganic oxides like alumina (B75360) (Al₂O₃) or silica-alumina (SiO₂-Al₂O₃). google.comethz.ch

Supported palladium catalysts have been shown to be effective, though they can also promote condensation reactions leading to high molecular weight by-products. ethz.ch Platinum catalysts, while active, can exhibit high selectivity towards hydrogenolysis by-products. ethz.ch Rhodium (Rh) catalysts have also been studied and tend to produce by-products from both hydrogenolysis and intermolecular condensation. ethz.ch The choice of support material, such as alumina-containing supports with varying silica (B1680970) content, also influences the catalyst's performance. google.com The reaction is generally carried out by passing a mixture of this compound vapor and hydrogen gas over a fixed-bed reactor containing the catalyst. google.com

Table 2: Noble Metal Catalysts for Vapour Phase Hydrogenation of this compound
Catalyst MetalSupportKey Observations
Palladium (Pd)Al₂O₃, SiO₂-Al₂O₃Active for beta-picoline formation; prone to high condensation rates leading to by-products. google.comethz.ch
Platinum (Pt)Various supportsActive catalyst; shows high selectivity for hydrogenolysis by-products. ethz.ch
Rhodium (Rh)Various supportsActive catalyst; yields by-products from both hydrogenolysis and intermolecular condensation. ethz.ch

The stability of the catalyst and the selectivity of the reaction towards beta-picoline are strongly influenced by key operational parameters, including temperature, pressure, and the hydrogen-to-2-methylglutaronitrile (H₂/MGN) ratio. ethz.ch

Temperature: The reaction temperature is a critical parameter. For palladium catalysts, operating at temperatures above 600 K (327°C) can suppress the formation of undesirable intermolecular condensation products. ethz.ch For platinum catalysts, an optimal operating temperature around 600 K is often sought to find a balance between minimizing losses from hydrogenolysis (which decreases with increasing temperature) and intermolecular condensation (which increases with temperature). ethz.ch

Pressure: An increased hydrogen partial pressure can compensate for the loss of activity in palladium catalysts at higher temperatures. ethz.ch Conversely, for platinum catalysts, the hydrogenolysis activity tends to decrease as the hydrogen pressure is lowered. ethz.ch

Hydrogen to MGN Ratio: The H₂/MGN ratio significantly affects both catalyst stability and product selectivity. ethz.ch Adjusting this ratio is a key strategy to optimize the yield of beta-picoline while minimizing catalyst deactivation. Catalyst stability generally follows the order Pt > Pd > Rh. ethz.ch

The performance of supported palladium catalysts can be significantly improved by the addition of transition metal promoters. google.com Metals such as Chromium (Cr), Tungsten (W), Nickel (Ni), Cobalt (Co), and Germanium (Ge) have been patented as effective promoters for the synthesis of 3-methylpyridine (B133936) from this compound. google.com

The addition of a second metal, such as Zinc (Zn) to form a bimetallic catalyst like PdZn/SiO₂–Al₂O₃, can enhance catalytic performance in several ways. While direct studies on PdZn catalysts for this specific reaction are limited, the role of Zn as a promoter in other hydrogenation reactions provides valuable insights. The introduction of Zn can modify the electronic structure of the primary catalytic metal (Pd). For example, in Ni-based catalysts, Zn can donate electrons to Ni, creating electron-rich active sites that facilitate specific hydrogenation pathways. sciengine.com This electronic modification can alter the adsorption strength of reactants and intermediates, thereby improving selectivity.

Furthermore, the formation of bimetallic alloys (e.g., PdZn) can isolate the active Pd sites, a phenomenon known as the "ensemble effect." This geometric modification can suppress side reactions that require larger ensembles of active sites, such as hydrogenolysis or the formation of high-molecular-weight condensation products. The presence of the promoter can also strengthen the interaction between the active metal and the support, leading to better metal dispersion and improved catalyst stability. sciengine.com In the context of this compound hydrogenation, a PdZn catalyst could therefore be expected to exhibit higher selectivity to 3-methylpyridine and enhanced resistance to deactivation compared to an unpromoted Pd catalyst.

Mechanistic Analysis of Dehydrogenation

Dehydrogenation is a chemical reaction involving the removal of hydrogen from a molecule, typically resulting in the formation of double bonds. wikipedia.org In industrial organic chemistry, catalytic dehydrogenation is a crucial process for converting saturated compounds like alkanes into more reactive and valuable olefins and aromatics. wikipedia.org These reactions are generally endothermic and require high temperatures, often above 500°C, and the use of heterogeneous catalysts. wikipedia.org Common catalysts are based on metal oxides like iron(III) oxide or chromium(III) oxide. wikipedia.org The reverse reaction, hydrogenation, is often more extensively studied for compounds like this compound.

While the literature provides extensive details on the hydrogenation of this compound to produce compounds like 2-methylpentane-1,5-diamine or 3-methylpiperidine, specific studies detailing the mechanistic analysis of the dehydrogenation of this compound are not prominently available in the reviewed sources. wikiwand.com The dehydrogenation of amine products derived from the hydrogenation of this compound, such as the conversion of 3-methylpiperidine to 3-methylpyridine, is a known subsequent step. wikiwand.comtaylorfrancis.com However, a direct mechanistic analysis of dehydrogenating the parent dinitrile compound itself is not described.

Hydrolysis and Biocatalytic Transformations

This compound can undergo hydrolysis through both chemical and biocatalytic pathways to yield valuable carboxylic acid derivatives.

The complete hydrolysis of both nitrile groups in this compound results in the formation of 2-methylglutaric acid. This transformation can be achieved under either acidic or alkaline conditions. wikiwand.comorgsyn.org Alkaline hydrolysis, for instance, can be performed using a 20% sodium hydroxide solution at 50°C, followed by acidification to yield the final diacid product. wikiwand.com Another method involves heating a mixture of this compound and water to 275°C in the presence of a titanium dioxide catalyst, which proceeds through a 2-methylglutarimide intermediate and can achieve yields of up to 94%. wikiwand.com Acid-catalyzed hydrolysis is also a viable route, as described in a patent where this compound is treated with an inorganic acid like concentrated sulfuric acid at temperatures ranging from 90-180°C. google.com

MethodReagents/CatalystTemperatureYieldReference
Alkaline Hydrolysis20% NaOH, then acid50°CNot specified wikiwand.com
Catalytic HydrolysisH₂O, Titanium Dioxide275°C94% wikiwand.com
Acid HydrolysisH₂O, Conc. H₂SO₄90-180°CNot specified google.com
Alkaline Hydrolysis & DecarboxylationNaOH, then H₂SO₄20°C (hydrolysis), 100°C (decarboxylation)60-88% google.com

A more selective transformation of this compound can be achieved using enzymes. Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of nitrile compounds to their corresponding carboxylic acids and ammonia, often without forming a free amide intermediate. nih.gov This biocatalytic approach is advantageous as it typically occurs under mild conditions, reducing energy consumption and the formation of unwanted byproducts compared to harsh chemical methods. researchgate.net Nitrilases have been identified in a wide range of organisms, including bacteria, fungi, and plants, with many bacterial nitrilases from genera such as Rhodococcus and Alcaligenes being well-characterized for industrial applications. nih.govd-nb.info

A key application of nitrilases in the transformation of this compound is their ability to perform regioselective hydrolysis. Specific aliphatic nitrilases can selectively hydrolyze the terminal (ω) nitrile group while leaving the other nitrile group intact. wikiwand.comsemanticscholar.org This highly selective reaction yields 4-cyanopentanoic acid, a valuable intermediate for the synthesis of fine chemicals. wikiwand.comsemanticscholar.org For example, 4-cyanopentanoic acid can be subsequently converted via catalytic hydrogenation into 1,5-dimethyl-2-piperidone, an environmentally compatible solvent. wikiwand.comsemanticscholar.org A notable example is the nitrilase designated Nit1, discovered through metagenomic screening, which demonstrated a preference for aliphatic dinitriles and effectively converted this compound into 4-cyanopentanoic acid. semanticscholar.org Similarly, immobilized nitrilases from Alcaligenes faecalis have shown high regioselectivity in the hydrolysis of various aliphatic dinitriles to their corresponding cyano acids. researchgate.net

For industrial-scale biocatalysis, the stability and reusability of enzymes are critical economic factors. Free enzymes often suffer from low stability and are difficult to separate from the reaction mixture. technion.ac.ilresearchgate.net Enzyme immobilization provides a solution by confining the enzyme to a solid support material, which enhances its operational stability, allows for easy separation, and enables recycling for multiple batches. d-nb.inforesearchgate.net

Common methods for immobilizing nitrilases include:

Physical Adsorption: Enzymes are attached to a support via non-covalent linkages like ionic or hydrophobic interactions. technion.ac.ilresearchgate.net

Covalent Binding: Strong covalent bonds are formed between the enzyme and the support material. technion.ac.ilresearchgate.net

Entrapment: The enzyme is enclosed within a porous matrix, such as calcium alginate or polyacrylamide gels. d-nb.infotechnion.ac.ilresearchgate.net This method is often preferred for whole-cell immobilization. researchgate.net

Cross-linking: Enzymes are linked to each other using a bifunctional reagent like glutaraldehyde (B144438), forming larger aggregates that are insoluble. technion.ac.ilresearchgate.net

Immobilization has been shown to significantly improve the thermostability and operational lifespan of nitrilases. d-nb.inforesearchgate.net For instance, recombinant E. coli cells expressing an Alcaligenes nitrilase were immobilized by cross-linking, resulting in a thermal stability more than five times that of the free cells at 40°C. researchgate.net

The discovery of novel and robust nitrilases with desired specificities is crucial for expanding their application. Since over 99% of environmental microbes cannot be cultivated using standard laboratory techniques, their enzymatic potential remains largely untapped. Metagenomics offers a powerful approach to access this vast biochemical diversity by directly isolating and analyzing DNA from environmental samples like soil or water. nih.gov

The process involves creating metagenomic libraries by inserting environmental DNA fragments into a suitable host organism, typically E. coli. These libraries, containing millions of clones, can then be screened for a specific enzymatic activity. nih.gov This functional metagenomics approach has been successfully used to identify novel nitrilases. For example, the regioselective nitrilase Nit1, which converts this compound to 4-cyanopentanoic acid, was discovered by screening metagenomic libraries using a mixture of different nitriles as substrates. semanticscholar.org This strategy bypasses the need for culturing microorganisms and allows for the discovery of enzymes with unique properties that may not be found in cultured species. semanticscholar.orgnih.gov

Nitrilase-Catalyzed Hydrolysis

Optimization of Immobilized-Cell Biocatalysts

The biocatalytic transformation of this compound (MGN) is a key step in the chemoenzymatic synthesis of specialty chemicals, such as 1,5-dimethyl-2-piperidone. chemicalbook.comsigmaaldrich.com A critical reaction in this process is the nitrilase-catalyzed hydrolysis of MGN to 4-cyanopentanoic acid. sigmaaldrich.comacs.org To make this process viable for large-scale production, significant research has focused on optimizing the biocatalyst, which consists of microbial cells immobilized within a supportive matrix. acs.org

Initial studies utilized Acidovorax facilis 72W cells immobilized in carrageenan. However, this catalyst system showed instability in reaction mixtures with high concentrations of the 4-cyanopentanoic acid ammonium (B1175870) salt product. To overcome this limitation, an alternative immobilization strategy was developed using alginate, which was subsequently cross-linked with glutaraldehyde and polyethylenimine. This new formulation resulted in a more robust catalyst capable of withstanding the demanding reaction conditions. acs.org

The change in the immobilization matrix from carrageenan to alginate not only improved catalyst stability but also enhanced its specific activity. This optimization, combined with other process improvements, led to a significant increase in the volumetric productivity of 4-cyanopentanoic acid, boosting it from 19 g/L/h to 49 g/L/h. A further leap in productivity was achieved by employing an immobilized Escherichia coli transformant specifically engineered to express the A. facilis 72W nitrilase. This advanced biocatalyst increased the volumetric productivity to 79 g/L/h, demonstrating the effectiveness of combining material science and genetic engineering in biocatalyst optimization. acs.org

Table 1: Impact of Biocatalyst Optimization on 4-Cyanopentanoic Acid Production An interactive data table summarizing the improvements in volumetric productivity based on different biocatalyst formulations.

Biocatalyst SystemImmobilization MatrixVolumetric Productivity (g/L/h)Key Improvement
Acidovorax facilis 72WCarrageenan19Baseline
Acidovorax facilis 72WCross-linked Alginate49Enhanced stability and activity
E. coli TransformantCross-linked Alginate79Higher nitrilase expression

Polymerization Behavior of this compound

This compound, as a member of the nitrile chemical class, exhibits a tendency to undergo polymerization under specific conditions. guidechem.comnoaa.gov This reactivity is an important consideration for its handling and storage.

The polymerization of nitriles such as this compound can be initiated or accelerated in the presence of various metals and metal compounds. chemicalbook.comguidechem.comchemdad.comguidechem.com This reaction pathway is a recognized characteristic of the nitrile functional group. noaa.gov The interaction with metallic species can lead to the formation of polymeric structures, altering the chemical and physical properties of the material.

Other Reactive Pathways

Beyond polymerization, this compound is susceptible to several other chemical transformations, particularly in the presence of strong acids, bases, and oxidizing agents. guidechem.comchemdad.com

This compound is incompatible with acids. chemicalbook.comguidechem.com Mixing nitriles with strong oxidizing acids can result in extremely violent reactions. guidechem.comnoaa.govchemdad.comguidechem.com The compound is also generally incompatible with other oxidizing agents, including but not limited to peroxides and epoxides. chemicalbook.comguidechem.comnoaa.gov

The combination of nitriles with bases can lead to the generation of highly toxic hydrogen cyanide gas. chemicalbook.comguidechem.comnoaa.govchemdad.com This hazardous reaction underscores the need for careful control of pH and avoidance of basic conditions during handling and storage.

Peroxides can be used to convert nitriles into their corresponding amides. chemicalbook.comguidechem.comnoaa.govchemdad.com This reaction involves the hydrolysis of the nitrile group. The use of hydrogen peroxide in an alkaline medium is a common method for achieving this transformation, converting the cyano group (-C≡N) into a carboxamide group (-C(=O)NH₂). niscpr.res.ingoogle.comresearchgate.net

Table 2: Summary of Other Reactive Pathways for this compound An interactive data table summarizing the reactants and resulting hazards or products.

Reactant(s)Resulting Product(s) / HazardSection Reference
Strong Oxidizing AcidsExtremely violent reaction3.4.1
Oxidizing Agents (e.g., epoxides)Incompatible, potential for hazardous reaction3.4.1
BasesHydrogen Cyanide3.4.2
PeroxidesAmides3.4.3

Environmental Fate and Degradation Studies of 2 Methylglutaronitrile

Atmospheric Degradation Pathways

Once released into the atmosphere, 2-methylglutaronitrile (B1199711) is subject to degradation and removal processes that determine its atmospheric lifetime and potential for long-range transport.

The primary degradation pathway for this compound in the atmosphere is its reaction with photochemically produced hydroxyl (OH) radicals. guidechem.com These highly reactive radicals are ubiquitous in the troposphere and initiate the oxidation of many organic compounds. The rate of this reaction is a key factor in determining the atmospheric persistence of the compound.

Based on the reaction with hydroxyl radicals, the atmospheric half-life of this compound has been estimated. Assuming a daily average atmospheric concentration of hydroxyl radicals of 5 x 10⁵ radicals per cubic centimeter, the calculated half-life for this reaction is approximately 13.3 days. guidechem.com This suggests a moderate persistence in the atmosphere.

In addition to chemical reactions, this compound can be removed from the atmosphere by physical processes. Based on its estimated high water solubility, removal from the atmosphere via wet deposition, which includes rain, snow, and fog, is considered to be an important process. guidechem.com

Terrestrial and Aquatic Fate

The behavior of this compound in terrestrial and aquatic environments is governed by its susceptibility to hydrolysis and its tendency to volatilize from soil and water surfaces.

Organic nitriles can undergo hydrolysis under both acidic and basic conditions. guidechem.com However, the hydrolysis of the cyano group in organic nitriles is generally a very slow process. guidechem.com Consequently, the hydrolysis of this compound in water and moist soil is not considered to be an important environmental fate process. guidechem.com

The potential for this compound to volatilize from water is assessed using its Henry's Law constant, which has been estimated to be 2.97 x 10⁻⁸ atm-cu m/mole. guidechem.com Based on this value, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind speed of 3 m/sec) is estimated to be 1,259 days. guidechem.com This indicates that volatilization from water is not a significant fate process. guidechem.com Similarly, with a low vapor pressure of 0.0051 mm Hg at 25°C, volatilization from soil surfaces is not expected to be rapid. guidechem.com

Interactive Data Table: Environmental Fate Parameters

ParameterValueEnvironmental CompartmentSignificance
Atmospheric Half-Life (vs. OH radicals) 13.3 daysAtmospherePrimary degradation pathway
Henry's Law Constant 2.97 x 10⁻⁸ atm-m³/molWater/AtmosphereLow potential for volatilization from water
Volatilization Half-Life (from model river) 1259 daysWaterVolatilization is not a significant process
Hydrolysis Rate Very slowWater and Moist SoilNot an important fate process

Adsorption to Suspended Solids and Sediments

The mobility of a chemical in soil and its tendency to attach to particulate matter in water are critical factors in its environmental distribution. For this compound, studies based on its physicochemical properties indicate a low affinity for adsorption to suspended solids and sediments. guidechem.com

Based on an estimated octanol-water partition coefficient (log Kow) of -0.644, a logarithmic organic carbon-water (B12546825) partition coefficient (log Koc) value of 1.03 has been calculated. guidechem.com This low Koc value suggests that this compound is not likely to bind significantly with organic matter in soil and sediment. guidechem.com Consequently, the compound is expected to be highly mobile in soil, and its adsorption to suspended solids and sediments in aquatic environments is considered to be unimportant. guidechem.com

Table 1: Estimated Soil Adsorption and Mobility of this compound


ParameterEstimated ValueImplication
Log Kow-0.644Indicates high water solubility and low lipophilicity.
Log Koc1.03Low potential for adsorption to soil and sediment organic carbon. guidechem.com
Mobility in SoilHighUnlikely to be retained in soil; potential to leach into groundwater. guidechem.com
Adsorption to Aquatic ParticulatesUnimportantExpected to remain primarily in the water column rather than binding to solids. guidechem.com

Bioconcentration in Aquatic Organisms

Bioconcentration refers to the process where the concentration of a chemical in an aquatic organism exceeds its concentration in the surrounding water. wikipedia.org This potential is often estimated using the Bioconcentration Factor (BCF), which can be calculated from the compound's log Kow. guidechem.comchemsafetypro.com

For this compound, the estimated log Kow of -0.644 suggests a low tendency to accumulate in the fatty tissues of organisms. guidechem.com Based on this, the BCF for this compound has been estimated to be 0.2. guidechem.com This value is significantly below the thresholds that regulatory bodies use to classify a substance as bioaccumulative. For instance, the United States Environmental Protection Agency considers a substance bioaccumulative if its BCF is between 1,000 and 5,000, while EU REACH sets the threshold at a BCF greater than 2,000. wikipedia.orgchemsafetypro.com Therefore, the bioconcentration of this compound in aquatic organisms is not expected to be an important environmental fate process. guidechem.com

Table 2: Estimated Bioconcentration Potential of this compound


ParameterEstimated ValueInterpretation
Log Kow-0.644 guidechem.comLow lipophilicity, suggesting low potential to accumulate in fatty tissues.
Bioconcentration Factor (BCF)0.2 guidechem.comIndicates bioconcentration in aquatic organisms should not be important. guidechem.com

Environmental Release Mechanisms

The release of this compound into the environment is primarily associated with its generation as an industrial by-product and its use in specific manufacturing processes.

By-product in Adiponitrile (B1665535) Production

This compound is a known by-product in the industrial synthesis of Adiponitrile. google.comresearchgate.netsigmaaldrich.com Adiponitrile, a key precursor for nylon-6,6, is produced on a massive scale through methods like the electrohydrodimerization of acrylonitrile (B1666552). researchgate.netchemistrylearner.com During this process, in addition to the desired linear dinitrile (Adiponitrile), branched isomers and other compounds are formed, including this compound. google.comresearchgate.net

A patent for a method to prepare Adiponitrile explicitly identifies this compound as one of the main by-products of the synthesis industry. google.com Another source detailing the hydrodimerization of acrylonitrile also lists this compound (MGN) as a major product alongside Adiponitrile. researchgate.net The presence of this by-product necessitates purification steps to ensure the high purity of Adiponitrile required for polymer production. google.com Environmental release could potentially occur from waste streams generated during these purification processes or from handling and disposal of the by-product mixture.

Release during Solvent and Intermediate Uses

This compound is utilized as a high-boiling solvent and a chemical intermediate, particularly in the fiber industry. sigmaaldrich.com It also serves as a starting material in the synthesis of other chemical products, such as 1,5-dimethyl-2-piperidone. chemdad.comchemicalbook.com

Environmental release during these uses can occur through several pathways common to industrial chemical handling. These include:

Wastewater Discharges: As the compound is water-soluble, process water that comes into contact with this compound can become contaminated and, if not adequately treated, can carry the substance into aquatic environments. chemdad.comchemicalbook.com

Accidental Spills and Leaks: Spills during storage, transport, or transfer can lead to direct contamination of soil and water. noaa.gov

Volatilization: Although it is a high-boiling liquid, fugitive emissions from process equipment can lead to its release into the atmosphere.

Disposal: Improper disposal of containers or waste materials containing residual amounts of the chemical can be another source of environmental release. chemicalbook.com

Table of Compounds Mentioned

Toxicological and Safety Research Perspectives

Metabolic Pathways and Cyanide Liberation

The toxicity of aliphatic nitriles, including 2-Methylglutaronitrile (B1199711), is often associated with their metabolic biotransformation, which can lead to the release of free cyanide. nih.govnih.gov Research into the metabolic pathways of similar compounds indicates that the process primarily occurs in the liver. nih.gov

The proposed mechanism for cyanide liberation involves the hepatic microsomal enzyme system. nih.gov A key step in this bioactivation pathway is the hydroxylation of the carbon atom adjacent (alpha-carbon) to a cyano group. nih.gov This reaction forms a cyanohydrin intermediate. nih.gov Cyanohydrins are generally unstable and can decompose, either spontaneously or through enzymatic action, to release a cyanide ion and a corresponding aldehyde or ketone. nih.govnih.gov While this pathway is established for many aliphatic nitriles, the specific enzymes responsible for the initial α-carbon hydroxylation and the subsequent degradation of the resulting cyanohydrin are still under investigation. nih.gov

It is this liberation of cyanide that contributes significantly to the compound's toxic profile. nih.gov The released cyanide ion can then inhibit critical enzymes, most notably cytochrome c oxidase in the mitochondrial electron transport chain, thereby blocking aerobic respiration. nih.govnih.gov Studies comparing various aliphatic nitriles have shown a correlation between the rate of cyanide release and the observed toxicity. nih.gov In addition to metabolic processes, chemical reactions can also lead to the release of hydrogen cyanide; for instance, the combination of nitriles with bases can produce hydrogen cyanide. chemicalbook.comchemdad.com

Acute and Chronic Toxicity Studies

The toxicological profile of this compound has been evaluated through various acute toxicity studies. These studies determine the immediate effects of a single, short-term exposure to a substance. The compound is classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled. guidechem.cominvista.com Acute exposure can lead to symptoms affecting the central nervous system, including headaches, dizziness, nausea, fatigue, and in severe cases, loss of consciousness, respiratory arrest, and death. invista.com

Quantitative measures of acute toxicity, such as the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), have been established in animal models. These values represent the dose or concentration expected to be lethal to 50% of a tested population.

Table 1: Acute Toxicity of this compound

Test Type Species Route Value
LD50 Rat Oral 301 mg/kg
LD50 Rabbit Dermal 776 mg/kg
LC50 Rat Inhalation 0.66 mg/l/4h

Data sourced from INVISTA Safety Data Sheet. guidechem.com

In contrast to acute toxicity, information regarding the long-term effects of repeated exposure to this compound is less documented. Chronic toxicity studies involve exposing test animals to a substance for an extended period, often ranging from several months to over a year, to identify cumulative or delayed adverse effects. criver.com Similarly, sub-chronic studies are conducted over shorter periods, typically 28 to 90 days, to assess effects from repeated exposure. criver.com While a specific inhalation toxicity study in rats has been noted, comprehensive public data from long-term or sub-chronic studies specifically for this compound are limited. sigmaaldrich.comsigmaaldrich.com

Regulatory Scrutiny and Environmental Regulations

This compound is subject to national and international regulations governing the management and transport of hazardous chemicals. It is listed on several chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS). guidechem.com

In the United States, the Environmental Protection Agency (EPA) regulates hazardous substances under various statutes, such as the Superfund Amendments and Reauthorization Act (SARA). epa.gov While specific regulations targeting this compound are not prominently detailed, it falls under the broad category of aliphatic nitriles and toxic chemicals that require careful management. epa.gov For transportation purposes, it is classified as a hazardous material due to its toxicity. It is assigned a UN Number for transport, which standardizes handling and emergency response procedures globally. guidechem.com

Table 2: Transportation Regulation Information for this compound

Regulation UN Number Proper Shipping Name Hazard Class
ADR/RID UN3276 NITRILES, LIQUID, TOXIC, N.O.S. 6.1
IMDG UN3276 NITRILES, LIQUID, TOXIC, N.O.S. 6.1
IATA UN3276 NITRILES, LIQUID, TOXIC, N.O.S. 6.1

Data sourced from Guidechem Safety Data Sheet. guidechem.com

Research and development in chemical manufacturing aim to create cleaner, more efficient, and less hazardous production methods. This compound is primarily generated as a byproduct during the industrial synthesis of adiponitrile (B1665535), a key precursor to nylon 6,6. sigmaaldrich.come3s-conferences.org Therefore, cleaner production methods focus on optimizing the adiponitrile synthesis process to improve selectivity and minimize the formation of byproducts like this compound. lookchem.com

One of the major industrial routes to adiponitrile is the electrochemical hydrodimerization of acrylonitrile (B1666552). chemrxiv.org This method is considered a greener alternative to older processes that used more hazardous materials like hydrogen cyanide. rsc.org Ongoing research into this electrochemical process focuses on improving catalyst and electrode performance to further enhance the selectivity for adiponitrile, thereby reducing the waste stream containing this compound. chemrxiv.orgrsc.org Another production route involves the dehydrative amination of adipic acid, which also generates byproducts that need to be managed. intratec.us

Proper waste management of this compound is critical due to its toxicity. Recommended disposal methods include controlled incineration at a licensed chemical destruction plant, often equipped with flue gas scrubbing to neutralize hazardous combustion products. guidechem.comchemicalbook.com For nitrile-containing waste streams in general, pyrolysis is being explored as a sustainable management technology to convert waste into valuable products like pyrolysis oil, solid char, and syngas. repec.orgmdpi.com Additionally, biological treatment methods using specific bacteria have shown promise for removing nitrile compounds from industrial wastewater. nih.gov

Advanced Analytical and Computational Studies on 2 Methylglutaronitrile

Spectroscopic Characterization Techniques

The molecular structure of 2-methylglutaronitrile (B1199711) has been extensively characterized using a variety of spectroscopic techniques, each providing unique information about its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, the different proton environments lead to distinct chemical shifts, allowing for the assignment of each hydrogen atom in the structure. Similarly, ¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The characteristic absorption band for the nitrile (C≡N) group is a key feature in its IR spectrum, typically appearing in the range of 2240-2260 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations are also observed, confirming the aliphatic nature of the molecule.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum corresponds to the molar mass of the compound, confirming its elemental composition.

Interactive Data Table: Spectroscopic Data for this compound

TechniqueTypeObserved Signals/Bands
NMR¹H NMRSignals corresponding to -CH₃, -CH-, and -CH₂- groups
NMR¹³C NMRResonances for nitrile carbons, methine, methylene, and methyl carbons
IR-Characteristic nitrile (C≡N) stretching vibration
MS-Molecular ion peak confirming the molecular weight

Computational Chemistry Applications

Computational chemistry has emerged as an indispensable tool for investigating the properties of this compound at the molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Core Electron Binding Energies (CEBEs)

Molecular Modeling and Simulation for Electrolyte Behavior

The potential of this compound as a component in electrolyte systems for lithium-ion batteries has been explored through molecular modeling and simulation. researchgate.net Specifically, studies have investigated solutions of lithium bis[(trifluoromethyl)sulfonyl]imide (LiTFSI) in this compound. researchgate.net These computational investigations, often in conjunction with experimental techniques like Raman spectroscopy, focus on understanding the solvation structure of lithium ions within the nitrile solvent. researchgate.net

A key parameter determined from these studies is the mean solvation number of the lithium cation (Li⁺), which describes the average number of solvent molecules in the first solvation shell of the ion. For instance, in LiTFSI/2-methylglutaronitrile electrolytes, the mean solvation number of Li⁺ was found to decrease from 2.9 to 2.1 as the salt concentration increased from 1 to 4 mol·L⁻¹. researchgate.net This information is critical for understanding the transport properties, such as ionic conductivity, of the electrolyte, which are fundamental to battery performance.

Interactive Data Table: Computational Findings for this compound Electrolytes

Computational MethodSystem StudiedKey Finding
DFT and Raman SpectroscopyLiTFSI in this compoundThe mean solvation number of Li⁺ decreases with increasing salt concentration. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

The synthesis and transformation of 2-Methylglutaronitrile (B1199711) are poised for significant advancements through the development of innovative catalytic systems. Current research highlights the use of noble metal catalysts, such as palladium, rhodium, and platinum supported on silica (B1680970), for the vapor phase hydrogenation of this compound to produce valuable chemicals like β-picoline. sigmaaldrich.com Future research is directed towards creating more efficient, selective, and cost-effective catalysts.

Key areas of development include:

Non-Noble Metal Catalysts: Investigating earth-abundant metals like cobalt, nickel, and copper to replace expensive noble metals. acs.org Recent studies have shown that nanocrystalline nickel carbide (nano-Ni3C) is a highly active catalyst for the selective hydrogenation of various nitriles to primary amines under mild conditions. osaka-u.ac.jp Similarly, phase-controlled cobalt nanoparticles are being explored to enhance catalytic performance in nitrile hydrogenation. acs.org

Advanced Catalyst Supports: Exploring novel support materials beyond traditional silica and alumina (B75360), such as nanoporous metals and carbon-based materials, to improve catalyst dispersion, stability, and activity. researchgate.netmdpi.com For instance, unsupported nanoporous palladium has demonstrated high efficiency in nitrile hydrogenation due to its Lewis acidity and unique structure. researchgate.net

Homogeneous Catalysis: Developing sophisticated homogeneous catalysts, such as Pincer metal complexes, which have shown promise for the highly selective hydrogenation of nitriles to primary amines. researchgate.net These systems offer high activity and selectivity under mild reaction conditions.

Exploration of New Biocatalytic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For this compound, research has already demonstrated its conversion into valuable intermediates using enzymes. For instance, it can undergo hydrolysis catalyzed by a nitrilase to form 4-cyanopentanoic acid. sigmaaldrich.comsigmaaldrich.com Furthermore, a chemoenzymatic process can be employed to synthesize 1,5-dimethyl-2-piperidone. sigmaaldrich.comchemicalbook.com

Future exploration in this area is focused on several promising avenues:

Enzyme Discovery and Engineering: Screening novel microorganisms and metagenomic libraries for new nitrilases or nitrile hydratases with enhanced activity, stability, and substrate specificity for dinitriles. journals.co.zaresearchgate.net Protein engineering can be used to tailor existing enzymes for improved performance in industrial conditions.

Multi-Enzyme Cascades: Designing artificial multi-enzyme pathways to produce complex molecules from this compound in a single pot, which increases efficiency and reduces waste. researchgate.net This can involve integrating nitrilases with other enzymes like reductases or transaminases.

Whole-Cell Biocatalysts: Utilizing engineered whole-cell systems (e.g., E. coli or yeast) that express the required enzymatic machinery. rsc.org This approach can simplify catalyst preparation and improve operational stability. The use of whole cells of Acidovorax facilis, which possess aliphatic nitrilase activity, has been effective in converting this compound into 4-cyanopentanoic acid with yields greater than 98%. rsc.org

Green Synthesis Methodologies for Reduced Environmental Impact

The principles of green chemistry are increasingly guiding the synthesis of industrial chemicals, aiming to reduce waste, minimize energy consumption, and use renewable resources. journals.co.za The synthesis of this compound, which is often a byproduct in adiponitrile (B1665535) production, and its derivatives can be made more sustainable. sigmaaldrich.comguidechem.com

Future research will likely focus on:

Alternative Feedstocks: Exploring bio-based routes to precursors like acrylonitrile (B1666552), moving away from petroleum-based sources.

Eco-Friendly Solvents: Replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids in catalytic processes. google.com

Energy-Efficient Processes: Employing technologies like microwave-assisted synthesis or continuous flow reactors to reduce reaction times and energy consumption. nih.gov A continuous flow approach can also improve safety when handling reactive intermediates. nih.gov

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, such as the dimerization of acrylonitrile, which has a high atom economy. google.com

Expanding Applications in Energy Storage Technologies

The search for safer and higher-performance electrolytes is a critical area in battery research. Aliphatic dinitriles are promising candidates for high-voltage lithium-ion battery electrolytes due to their high anodic stability, high boiling points, and high dielectric constants. While much of the research has focused on related compounds like glutaronitrile (B146979) and adiponitrile, the properties of this compound suggest its potential in this field.

Emerging applications and research directions include:

High-Voltage Electrolytes: Investigating this compound as a co-solvent or additive in non-aqueous electrolytes for lithium-ion batteries. acs.org Its dinitrile structure could contribute to a wider electrochemical stability window, enabling the use of high-voltage cathode materials. researchgate.net

Improved Safety: The high boiling point (269-271 °C) of this compound could enhance the thermal stability of battery electrolytes, reducing the risk of thermal runaway compared to more volatile carbonate-based solvents. sigmaaldrich.comchemicalbook.com

Beyond Lithium-Ion: Exploring the use of this compound-based electrolytes in next-generation energy storage systems, such as sodium-ion or magnesium-ion batteries, where electrolyte stability is a key challenge. researchgate.net

Design of Next-Generation this compound Derivatives

The bifunctional nature of this compound, with its two nitrile groups, makes it a versatile building block for synthesizing a wide range of novel derivatives with tailored properties. The nitrile group is a valuable precursor that can be transformed into various other functional groups, including amines, amides, carboxylic acids, and heterocycles. researchgate.netchemdad.comresearchgate.net

Future research in this domain involves:

Polymer Precursors: Hydrogenation of this compound can yield 2-methyl-1,5-pentanediamine. wikipedia.org This diamine can serve as a monomer for the synthesis of specialty polyamides or polyurethanes, potentially imparting unique properties due to its branched structure.

Pharmaceutical and Agrochemical Intermediates: The selective transformation of one or both nitrile groups can lead to complex molecules that are precursors for active pharmaceutical ingredients or agrochemicals. researchgate.net For example, cyclization reactions can form heterocyclic structures, which are common motifs in drug molecules.

Functional Fluids and Solvents: Esterification of the corresponding dicarboxylic acid (derived from hydrolysis of the dinitrile) could produce novel plasticizers or lubricants with specific performance characteristics.

Q & A

Basic: How can researchers optimize the synthesis of 2-methylglutaronitrile (MGN) in laboratory settings?

Methodological Answer:
MGN is typically synthesized as a byproduct of adiponitrile production via the hydrocyanation of butadiene, with hydrogen cyanide as a reactant . For lab-scale synthesis, researchers should:

  • Control reaction conditions : Maintain precise temperature (e.g., 80–120°C) and pressure (1–3 bar) to minimize side products like 2-ethylsuccinonitrile .
  • Purification : Use fractional distillation under reduced pressure (boiling point: 130–132°C at 1 atm) and confirm purity via gas chromatography (GC) or NMR .
  • Characterization : Validate structure using 1^1H/13^{13}C NMR (e.g., δ ~2.5 ppm for methyl protons) and FTIR (C≡N stretch ~2240 cm1^{-1}) .

Basic: What analytical techniques are critical for assessing MGN purity and stability in electrochemical studies?

Methodological Answer:

  • Purity assessment : Combine GC-MS for detecting trace impurities (e.g., adiponitrile) and Karl Fischer titration for water content (<50 ppm recommended for battery electrolytes) .
  • Electrochemical stability : Use cyclic voltammetry (CV) with a Pt working electrode in 1 M TEABF4_4/MGN electrolyte. A stable potential window of ~3.5 V vs. Li/Li+^+ indicates suitability for supercapacitors .
  • Long-term stability : Perform accelerated aging tests at 60°C for 500 hours, monitoring viscosity changes (<10% deviation acceptable) .

Advanced: How can contradictory data on MGN’s solubility and electrochemical performance be resolved?

Methodological Answer:
Schütter et al. (2015) reported MGN’s high solubility for TEABF4_4 salts but noted viscosity challenges , while Hirata et al. (2019) achieved stable graphite anode performance by blending MGN with fluorinated solvents . To reconcile these:

  • Solvent blending : Test binary/ternary mixtures (e.g., MGN + 3-cyano-propionic acid methyl ester) to balance ionic conductivity (>5 mS/cm) and viscosity (<20 cP) .
  • Machine learning : Apply computational screening (e.g., COSMO-RS models) to predict salt-solvent interactions and optimize electrolyte formulations .

Advanced: What catalytic systems improve the conversion of MGN to 3-picoline, and how are reaction mechanisms validated?

Methodological Answer:
PdZn catalysts supported on Al2_2O3_3 enhance MGN dehydrogenation to 3-picoline at 300–350°C . Key steps:

  • Catalyst optimization : Use H2_2-TPR to confirm PdZn alloy formation and XRD to monitor crystallite size (<5 nm preferred) .
  • Mechanistic validation : Conduct in situ DRIFTS to identify intermediates (e.g., enamine species) and GC-MS to track product selectivity (>90% 3-picoline) .
  • Kinetic studies : Fit time-resolved data to Langmuir-Hinshelwood models to determine rate-limiting steps (e.g., C≡N bond activation) .

Advanced: How can MGN be utilized in synthesizing nicotinamide, and what are critical control points?

Methodological Answer:
MGN is hydrogenated to 2-methyl-1,5-diaminopentane, cyclized to 3-methylpiperidine, and dehydrogenated to 3-picoline, which undergoes ammoxidation to nicotinamide . Critical controls:

  • Hydrogenation selectivity : Use Raney Ni catalysts at 100°C/10 bar H2_2 to minimize over-reduction .
  • Cyclization efficiency : Monitor reaction progress via 1^1H NMR (disappearance of NH2_2 peaks at δ ~1.8 ppm) .
  • Ammoxidation conditions : Optimize O2_2/NH3_3 ratios (2:1) at 300°C to maximize nicotinamide yield (>75%) .

Basic: What safety protocols are essential for handling MGN in laboratory environments?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, EN14387 ABEK respirators, and chemical goggles due to MGN’s toxicity (LD50_{50} oral rat: 250 mg/kg) .
  • Ventilation : Perform reactions in fume hoods with airflow >100 ft/min to limit airborne exposure (<1 ppm TWA) .
  • Spill management : Neutralize spills with activated carbon and dispose as hazardous waste (UN 3276) .

Advanced: How do computational methods aid in designing MGN-based electrolytes for high-voltage batteries?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict Li+^+ solvation structures in MGN-based electrolytes to optimize ion mobility .
  • DFT calculations : Compare frontier orbital energies of MGN and co-solvents (e.g., FSI^- anions) to identify oxidation-resistant formulations (>4.5 V vs. Li/Li+^+) .
  • Validation : Pair simulations with linear sweep voltammetry (LSV) to confirm electrochemical stability .

Basic: What are the challenges in characterizing MGN’s phase behavior under varying temperatures?

Methodological Answer:

  • DSC analysis : Measure melting point (-45°C) and glass transition temperature (Tg_g ~-80°C) to guide low-temperature applications .
  • Phase diagrams : Construct binary phase diagrams with salts (e.g., LiTFSI) using cloud-point measurements to identify eutectic compositions .
  • Crystallography : Use single-crystal XRD to resolve MGN’s solid-state conformation (e.g., gauche vs. anti dihedral angles) .

Advanced: How can researchers address discrepancies in reported catalytic activities for MGN hydrogenation?

Methodological Answer:
Discrepancies arise from catalyst pretreatment or solvent effects. Mitigation strategies:

  • Standardization : Pre-reduce catalysts (e.g., 5% Pd/C) under H2_2 at 200°C for 2 hours to ensure consistent active sites .
  • Solvent screening : Compare polar aprotic solvents (e.g., THF vs. DMF) using turnover frequency (TOF) metrics to isolate solvent-dependent effects .
  • Operando spectroscopy : Apply XAFS to monitor Pd nanoparticle sintering during hydrogenation .

Basic: What statistical approaches are recommended for analyzing MGN reaction kinetics?

Methodological Answer:

  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, pressure, and catalyst loading .
  • Error analysis : Report 95% confidence intervals for rate constants derived from Arrhenius plots .
  • Replication : Perform triplicate runs under identical conditions to confirm reproducibility (RSD <5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.